1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a chlorofluorobenzyl group and a phenyl group
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Chemical Reactions Analysis
1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:
2-chloro-6-fluorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
2-chloro-6-fluorobenzaldehyde: Another intermediate with similar reactivity but different applications.
1-(2-chloro-6-fluorobenzyl)piperazine: A compound with similar structural features but different biological activities
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYMCEARQQAZDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327252 |
Source
|
Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
492426-26-3 |
Source
|
Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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